

Application Notes and Protocols: Preparation of Functional Materials from 3,5-Diiodopyridine

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Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is a versatile halogenated heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of functional materials.^[1] Its two iodine substituents provide reactive sites for various chemical transformations, making it a key intermediate in medicinal chemistry, materials science, and organic synthesis.^[2] The pyridine nitrogen introduces unique electronic properties and coordination capabilities. This document provides detailed protocols and application notes for the preparation of functional materials derived from **3,5-diiodopyridine**, with a focus on methodologies relevant to drug development and materials science.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3,5-diiodopyridine** and a related precursor, 3,5-dibromopyridine, is presented below. This data is essential for safe handling and for planning synthetic procedures.

Property	3,5-Diiodopyridine	3,5-Dibromopyridine
CAS Number	53710-18-2[2][3]	625-92-3[4]
Molecular Formula	C ₅ H ₃ I ₂ N[2][3]	C ₅ H ₃ Br ₂ N[4]
Molecular Weight	330.89 g/mol [2][3]	236.89 g/mol [4]
Appearance	-	Light yellow to white solid[4]
Melting Point	172 °C[2]	110-115 °C[4]
Boiling Point	317 °C at 760 mmHg[2]	222 °C[4]
Density	-	2.059 g/cm ³ [4]

Applications in Functional Material Synthesis

3,5-Diiodopyridine is a precursor for a variety of functional materials, including:

- Bioactive Molecules and Pharmaceutical Intermediates: The diiodopyridine scaffold can be functionalized to create complex molecules with potential therapeutic applications, including those targeting the central nervous system.[4] Halogenated pyridines are crucial in the synthesis of active pharmaceutical ingredients (APIs).[4]
- Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the potential for the iodine atoms to be replaced by linker groups make **3,5-diiodopyridine** and its derivatives suitable for the synthesis of MOFs. These materials have applications in gas storage and separation, such as iodine capture.[5][6]
- Organic Light-Emitting Diodes (OLEDs): Derivatives of 3,5-dicyanopyridine, which can be synthesized from 3,5-dihalopyridines, are used as electron-transporting materials in OLEDs. [7][8]
- Catalysis: Metal complexes involving pyridine-based ligands derived from **3,5-diiodopyridine** can be used as catalysts in various organic reactions.[9]

Experimental Protocols

The following protocols describe key synthetic transformations of **3,5-diiodopyridine** and related compounds to generate functional materials.

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used to introduce aryl or vinyl substituents at the 3- and 5-positions of the pyridine ring. The following is adapted from a procedure for 3,5-dibromopyridine.[10]

Materials:

- **3,5-Diiodopyridine**
- Arylboronic acid (2.4 equivalents)
- Cesium carbonate (Cs_2CO_3) (4.24 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.02 equivalents)
- Ethanol (EtOH)
- Chloroform (CHCl_3)
- 2M Sodium hydroxide (NaOH) solution
- 38% Hydrochloric acid (HCl)

Procedure:

- To a reaction vessel, add **3,5-diiodopyridine** (1 mmol), the desired arylboronic acid (2.4 mmol), Cs_2CO_3 (4.24 mmol), and $\text{Pd}(\text{PPh}_3)_4$ (0.02 mmol).
- Add ethanol (15 mL) to the mixture.
- Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.

- After cooling to room temperature, extract the mixture with chloroform (3 x 25 mL).
- Separate the combined organic layers and evaporate the solvent in vacuo.
- Reflux the resulting product in 2M NaOH solution overnight.
- Filter the resulting solution.
- Acidify the filtrate to a pH of 2 with 38% HCl to precipitate the product.
- Collect the product by filtration.

Expected Outcome:

This procedure yields a 3,5-diarylpyridine derivative. The yield for a similar reaction starting from 3,5-dibromopyridine was reported to be 56%.[\[10\]](#)

Protocol 2: Sonogashira Cross-Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines. These compounds are valuable intermediates in organic synthesis and can be used in the preparation of more complex molecules. The following protocol is adapted from a procedure for a related bromofluorocyanopyridine.[\[11\]](#)

Materials:

- **3,5-Diiodopyridine**
- Terminal alkyne (1 equivalent)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.15 equivalents)
- Copper(I) iodide (CuI) (0.3 equivalents)
- Tetrahydrofuran (THF)
- Triethylamine (Et_3N)

Procedure:

- In a reaction flask, dissolve **3,5-diodopyridine** (1.1 equivalents) in a mixture of THF and Et₃N (2:1 ratio).
- Degas the solution for 5 minutes at room temperature.
- Add Pd(PPh₃)₄ (0.15 equivalents) and Cul (0.3 equivalents) to the solution.
- Degas the reaction mixture again for 5 minutes at room temperature.
- Add the terminal alkyne (1 equivalent) dropwise.
- Stir the reaction mixture at room temperature for 16 hours.
- After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Expected Outcome:

This procedure will yield the corresponding 3,5-dialkynylpyridine. Yields for similar reactions are typically high, often exceeding 85%.[\[11\]](#)

Protocol 3: Synthesis of a Metal-Organic Framework (MOF)

This protocol describes the synthesis of a zinc-based MOF using a pyridine-containing ligand, which can be derived from **3,5-diodopyridine**. This is a general hydrothermal synthesis method.[\[6\]](#)

Materials:

- A 3,5-disubstituted pyridine ligand (e.g., pyridine-3,5-dicarboxylic acid)
- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- N,N-Dimethylformamide (DMF)

Procedure:

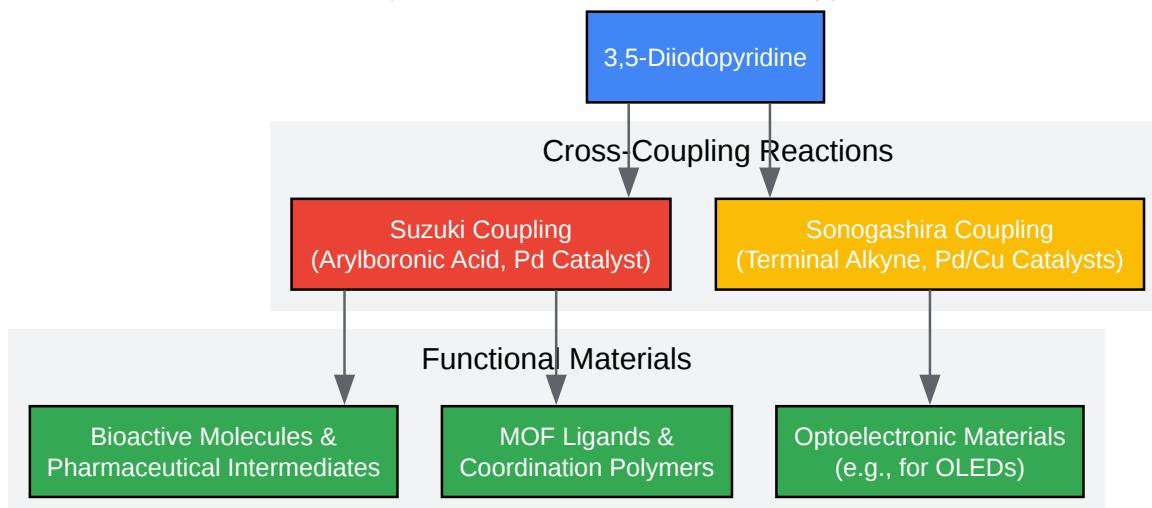
- In a Teflon-lined stainless steel autoclave, dissolve the pyridine-based ligand and $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in DMF.
- Seal the autoclave and heat it in an oven at a specific temperature (e.g., 105°C or 75°C, as temperature can influence the resulting structure) for a set period (e.g., 3 days).^[5]
- After the reaction, allow the autoclave to cool slowly to room temperature.
- Collect the resulting crystals by filtration, wash them with fresh DMF, and air-dry.

Expected Outcome:

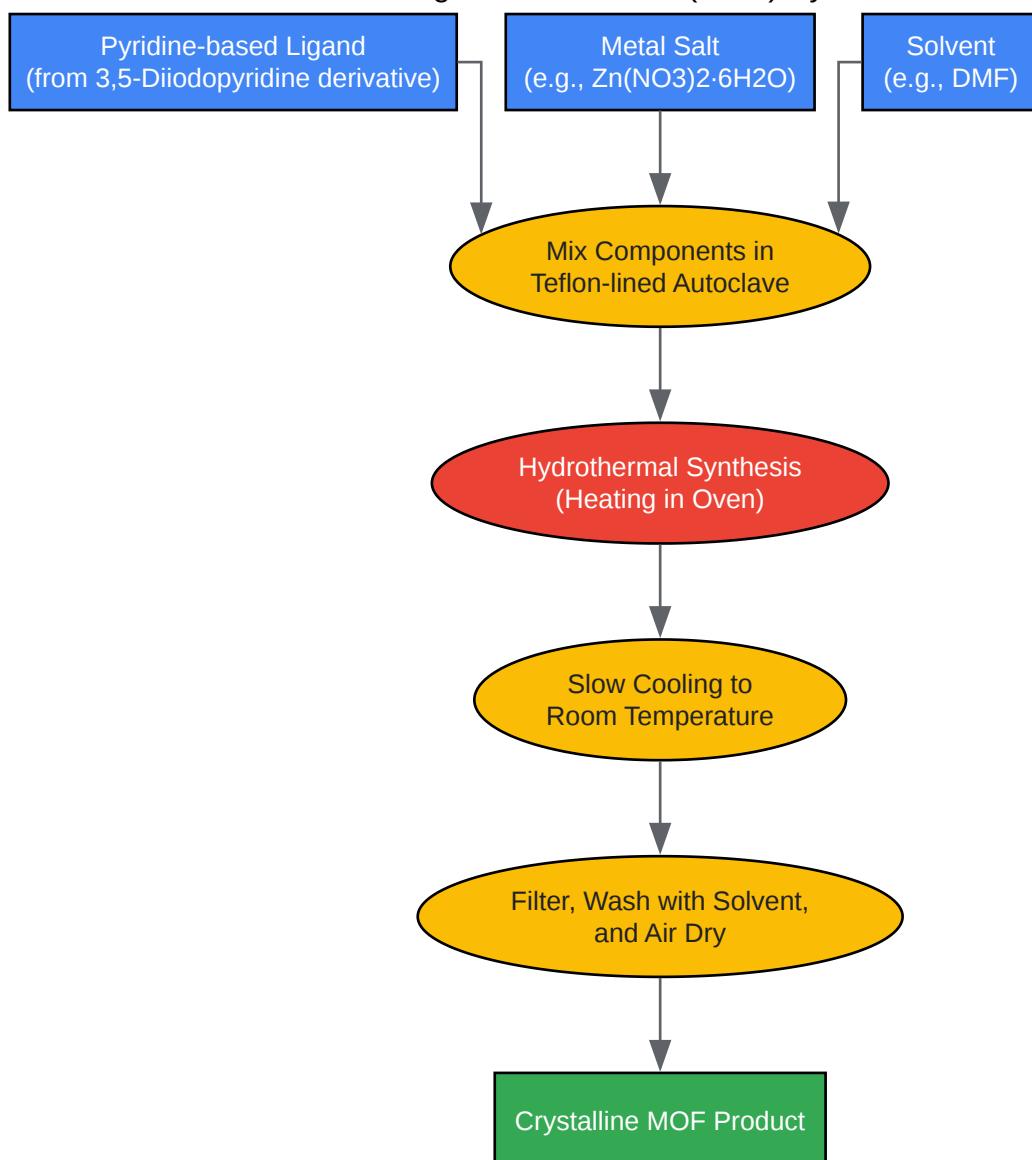
This procedure yields crystalline MOF material. The properties and structure of the MOF will depend on the specific ligand and reaction conditions used.

Visualized Workflows and Pathways

General Synthetic Routes from 3,5-Diiodopyridine



Workflow for Metal-Organic Framework (MOF) Synthesis

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